molecular formula C22H23N3O5S B3312963 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946337-05-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B3312963
CAS No.: 946337-05-9
M. Wt: 441.5 g/mol
InChI Key: XOAKPWUWLYCGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalimide (1,3-dioxoisoindole) core linked via an acetamide bridge to a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group. The phthalimide moiety is a well-established pharmacophore known for its role in modulating biological activity, including anti-inflammatory, anticancer, and enzyme-inhibitory properties . The propane-1-sulfonyl group attached to the tetrahydroquinoline scaffold likely enhances solubility and bioavailability due to its polar nature, while the tetrahydroquinoline itself may contribute to target binding via hydrophobic or π-π interactions .

Synthetic routes for analogous compounds often involve 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, similar acetamide derivatives have been synthesized via copper-catalyzed click chemistry (e.g., triazole formation) or stepwise coupling of sulfonylated intermediates . Spectroscopic characterization (IR, NMR, HRMS) is critical for confirming structural integrity, as seen in related compounds .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-12-31(29,30)25-11-5-6-15-13-16(9-10-19(15)25)23-20(26)14-24-21(27)17-7-3-4-8-18(17)22(24)28/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAKPWUWLYCGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. The process begins with the preparation of the isoindoline and tetrahydroquinoline intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-phthalimide hybrids, differing primarily in substituents on the acetamide nitrogen or the sulfonylated aromatic ring. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target compound C₂₂H₂₃N₃O₅S 441.50 1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl Sulfonyl group enhances solubility; tetrahydroquinoline may improve CNS penetration.
2-(1,3-dioxoisoindol-2-yl)-N-(4-dipropylsulfamoyl-phenyl)-acetamide C₂₂H₂₅N₃O₅S 467.52 4-(Dipropylsulfamoyl)phenyl Dipropylsulfamoyl group increases steric bulk, potentially reducing membrane permeability.
N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide C₂₁H₂₀N₂O₅ 380.40 5-Methyl-2-isopropylphenoxy Phenoxy group with lipophilic substituents may enhance lipid bilayer interaction.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ 232.23 Ethyl group Simplified structure with reduced steric hindrance; suitable for probing pharmacophore requirements.
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide C₂₀H₂₀N₃O₅S₂ 454.52 4-(1,1-Dioxothiazinan-2-yl)phenyl Thiazinan ring introduces conformational rigidity; sulfone moiety aids in metabolic stability.

Key Observations:

Sulfonyl vs. Phenoxy Groups: The target compound’s propane-1-sulfonyl group (logP ~1.2 predicted) offers a balance between hydrophilicity and lipophilicity compared to the more lipophilic isopropylphenoxy group in (logP ~3.5). This may influence tissue distribution and excretion rates.

Tetrahydroquinoline vs.

Steric Effects : The dipropylsulfamoyl group in introduces steric hindrance, which could limit binding to deep protein pockets compared to the compact propane-1-sulfonyl group in the target compound.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule with potential biological activities. It is characterized by its unique structural features that may contribute to various pharmacological effects.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : Not explicitly provided in the search results.

Antimicrobial Activity

Recent studies have indicated that compounds containing the isoindole and dioxo structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the dioxo group enhances the interaction with bacterial enzymes, potentially leading to increased antibacterial potency.

Antifungal Activity

The antifungal activity of similar compounds has been documented, particularly against Candida albicans. In a comparative study, derivatives of 1,3-dioxolanes showed promising antifungal effects, suggesting that the structural components of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide may also confer similar antifungal properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, derivatives with similar structural motifs have been shown to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to enhanced anti-inflammatory effects . The specific IC50 values for related compounds suggest that modifications in the side chains significantly affect their inhibitory potency.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several dioxo derivatives, it was found that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .

CompoundMIC (µg/mL)Target Organism
Compound A625Staphylococcus aureus
Compound B1250Staphylococcus epidermidis

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of dioxo-containing compounds revealed that most tested derivatives displayed significant activity against C. albicans, with some achieving complete inhibition at lower concentrations .

CompoundMIC (µg/mL)Target Organism
Compound C500Candida albicans
Compound D1000Candida albicans

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the propane-1-sulfonyl group to the tetrahydroquinoline scaffold via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base at 0–5°C) .
  • Amide Coupling : Linking the isoindole-1,3-dione moiety to the tetrahydroquinoline core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
  • Optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity). Monitor purity via HPLC and adjust reaction times (e.g., 12–24 hrs for sulfonylation) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and amide bond formation. Key signals include the sulfonyl group’s deshielded protons (δ 3.1–3.5 ppm) and isoindole-dione carbonyls (δ 167–170 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~565.6 g/mol) and detect side products (e.g., incomplete sulfonylation) .
  • XRD : If crystals are obtainable, confirm stereochemistry and packing interactions .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology :

  • Cytotoxicity Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Compare inhibition curves with reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically:
  • Replace propane-1-sulfonyl with aryl-sulfonyl groups to enhance lipophilicity .
  • Vary the tetrahydroquinoline’s methylation pattern (e.g., 2,2,4-trimethyl vs. unsubstituted) to study steric effects on target binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., ATP-binding pockets). Prioritize analogs with improved binding scores .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-Analysis : Compare experimental variables (cell passage number, serum concentration) across studies. Replicate under standardized conditions .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodology :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .
  • Caco-2 Permeability : Assess intestinal absorption potential. Use Papp values >1 × 10⁻⁶ cm/s as a benchmark for oral bioavailability .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens .

Q. What computational tools are effective for elucidating the compound’s mechanism of action (MoA)?

  • Methodology :

  • Pathway Analysis : Use KEGG/Reactome to map transcriptomic data (RNA-seq) from treated cells. Identify enriched pathways (e.g., apoptosis, kinase signaling) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to study binding stability and conformational changes .

Experimental Design Challenges

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations. Measure solubility via shake-flask method .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles. Characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Q. What methods validate target engagement in cellular models?

  • Methodology :

  • CETSA : Cellular Thermal Shift Assay to confirm target stabilization upon compound treatment .
  • Pull-Down Assays : Use biotinylated probes or photoaffinity labeling to isolate target proteins for MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.